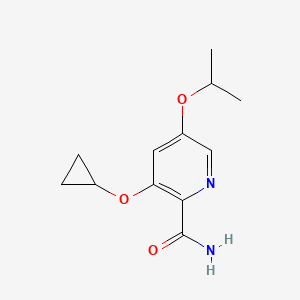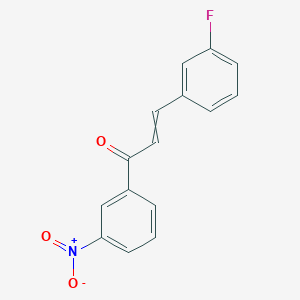
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride
- 2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride
- 2-Amino-4,5-dimethoxybenzoic acid
Uniqueness
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack these specific substituents.
Properties
Molecular Formula |
C10H13Cl2NO4 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO4.ClH/c1-15-7-4-5(8(12)10(13)14)3-6(11)9(7)16-2;/h3-4,8H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
WEMAJUNOEBBPFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(C(=O)O)N)Cl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)
![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)



![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)




